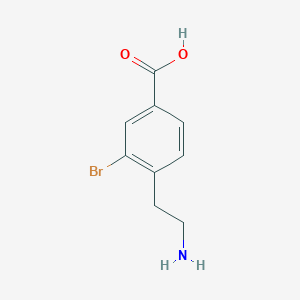

4-(2-Aminoethyl)-3-bromobenzoic Acid

Description

4-(2-Aminoethyl)-3-bromobenzoic Acid is a brominated benzoic acid derivative featuring a 2-aminoethyl substituent at the para position relative to the carboxylic acid group and a bromine atom at the meta position. This compound may serve as an intermediate in pharmaceuticals, polymers, or bioadhesive formulations, similar to other brominated benzoic acids .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-bromobenzoic acid |

InChI |

InChI=1S/C9H10BrNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |

InChI Key |

ZKHWBQDRULLPDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)CCN |

Origin of Product |

United States |

Preparation Methods

Oxidation of para-Bromotoluene to 4-Bromobenzoic Acid

One robust method involves oxidation of para-bromotoluene to 4-bromobenzoic acid using catalytic systems under oxygen atmosphere:

- Reagents and Conditions : Para-bromotoluene is reacted with glacial acetic acid as solvent, cobalt acetate and manganese acetate as catalysts, potassium bromide as a promoter, under oxygen bubbling at 75–85 °C for 6–9 hours.

- Reaction Setup : Mechanical agitation, reflux condenser, oxygen supply at controlled flow rates (0.5–1 L/min).

- Outcome : High yields (96–98%) of 4-bromobenzoic acid with purity >99% and melting points around 252–254 °C.

- Post-Reaction Processing : Filtration, activated carbon treatment of mother liquor for reuse, acid-base extraction for purification.

This method provides a scalable and efficient route to 4-bromobenzoic acid, which is a key precursor for further functionalization.

| Parameter | Typical Value |

|---|---|

| Substrate | Para-bromotoluene (30–60 g) |

| Solvent | Glacial acetic acid (500–700 g) |

| Catalysts | Cobalt acetate (3–7 g), Manganese acetate (3–7 g) |

| Promoter | Potassium bromide (1–4 g) |

| Temperature | 75–85 °C |

| Oxygen flow rate | 0.5–1 L/min |

| Reaction time | 6–9 hours |

| Yield | 96–99% |

| Purity | >99% |

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl group (–CH2CH2NH2) at the 4-position can be introduced via amination reactions on appropriately substituted bromobenzoic acid derivatives.

Copper-Catalyzed Amination of Bromobenzoic Acids

A regioselective copper-catalyzed cross-coupling amination is a well-documented approach:

- Catalysts : Copper powder and copper(I) oxide as catalytic species.

- Base : Potassium carbonate is optimal for promoting the amination.

- Solvents : Ethylene glycol, 2-ethoxyethanol, or n-butanol.

- Conditions : Heating to approximately 130 °C under inert atmosphere.

- Substrates : 2-bromobenzoic acid derivatives reacted with amines such as ethylenediamine or protected aminoethyl reagents.

- Outcome : High regioselectivity and yields (53–84%) depending on substituent electronics.

This method allows direct amination at the bromine-bearing aromatic carbon, enabling installation of the aminoethyl group.

Alternative Synthetic Routes and Functional Group Transformations

Esterification and Subsequent Functionalization

Starting from 4-bromo-2-methylbenzoic acid, esterification to methyl ester followed by palladium-catalyzed vinylation and alpha-halogenation can be employed to introduce functional groups that can be further converted to aminoethyl substituents:

- Step 1 : Esterification of 4-bromo-2-methylbenzoic acid with methanol under sulfuric acid catalysis.

- Step 2 : Palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboric acid to generate vinylated intermediate.

- Step 3 : Alpha-halogenation using bromosuccinimide in mixed solvents (THF/water) to yield bromoketone derivatives.

- Application : These intermediates can be elaborated into aminoethyl-substituted benzoic acids via amination or reductive amination steps.

Summary Table of Key Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Bromination and Oxidation | Catalytic oxidation of bromotoluene | Co(OAc)2, Mn(OAc)2, KBr, O2, Acetic acid | 75–85 °C, 6–9 h, reflux | 96–99%, >99% purity | Scalable, high yield 4-bromobenzoic acid |

| Copper-Catalyzed Amination | Cross-coupling amination | Cu powder, Cu2O, K2CO3, amine substrate | 130 °C, 24 h, inert atmosphere | 53–84% yield | Regioselective amination at bromine site |

| Esterification + Pd Catalysis + Halogenation | Multi-step functionalization | H2SO4, MeOH, Pd catalyst, Bromo-succinimide | Various, mild to 80 °C | Up to 92% yield | Intermediate route for further elaboration |

Research Findings and Notes

- The oxidation of para-bromotoluene to 4-bromobenzoic acid is highly efficient with cobalt/manganese catalysis under oxygen, providing a reliable source of bromobenzoic acid derivatives for further functionalization.

- Copper-catalyzed amination allows direct substitution of the bromine atom with amino groups, including aminoethyl chains, with good regioselectivity and moderate to high yields.

- Multi-step synthetic routes involving esterification and palladium-catalyzed vinylation followed by halogenation provide versatile intermediates but require more steps and careful control of conditions.

- The choice of solvents, bases, and catalysts significantly affects the yield and selectivity of the amination step, with potassium carbonate and copper catalysts being optimal.

- Purification typically involves filtration, activated carbon treatment, acid-base extraction, and recrystallization to achieve high purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-bromobenzoic Acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-(2-Aminoethyl)-3-bromobenzoic Acid has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-bromobenzoic Acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-Aminoethyl)-3-bromobenzoic Acid with key analogs:

Key Observations :

- Substituent Effects: The aminoethyl group in the target compound provides a longer and more flexible side chain compared to aminomethyl (C8H8BrNO2, ). This may enhance solubility in polar solvents and enable diverse conjugation chemistry.

- Halogen Influence: Bromine’s electron-withdrawing effect increases the acidity of the carboxylic acid group compared to non-halogenated analogs. Substitution with iodine (as in 4-acetamido-3-iodobenzoic acid, ) or trifluoromethyl groups (as in 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid, ) alters electronic properties and reactivity.

- Functional Group Variability: Ether-linked analogs (e.g., 4-(allyloxy)-3-bromobenzoic acid, ) exhibit distinct reactivity due to the oxygen atom, while nitro-substituted derivatives (e.g., 4-(Methylamino)-3-nitrobenzoic Acid, ) are more electron-deficient.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-3-bromobenzoic Acid, and what are the critical steps to ensure high yield?

- Methodological Answer : Synthesis typically involves bromination of a benzoic acid precursor followed by introduction of the 2-aminoethyl group. For example, bromine substitution at the meta position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . The aminoethyl group is often introduced via reductive amination or coupling reactions, with Boc-protected intermediates (e.g., N-Boc-ethanolamine) to prevent side reactions . Critical steps include purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring reaction progress by HPLC or TLC to minimize byproducts .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or coupling reactions?

- Methodological Answer : Bromine at the meta position acts as a strong electron-withdrawing group, directing electrophilic attacks to the para and ortho positions. This electronic effect stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances reactivity with nucleophiles like amines . Researchers should optimize reaction conditions (e.g., Pd catalysts, temperature) to account for steric hindrance from the aminoethyl group .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns (e.g., bromine at C3, aminoethyl at C4) and hydrogen-bonding interactions .

- HPLC : Purity (>98%) is validated using reverse-phase chromatography with UV detection at 254 nm .

- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic Pna2 space group) provides definitive structural confirmation, as demonstrated for related brominated benzoic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar benzoic acid derivatives?

- Methodological Answer : Contradictory data often arise from differences in assay conditions or substituent effects. For example:

- Comparative studies : Use standardized assays (e.g., antimicrobial disk diffusion) to test this compound alongside analogs like 4-(2-Aminoethyl)benzoic acid and 3-bromoanthranilic acid .

- Structure-activity relationship (SAR) : Correlate substituent positions (e.g., bromine vs. chlorine) with activity using quantum chemical calculations (e.g., DFT for electron density mapping) .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent selection : Slow evaporation from polar solvents (e.g., DMF/water mixtures) promotes crystal growth .

- Temperature control : Maintain 296 K during crystallization to avoid lattice defects .

- Additives : Use trace amounts of co-solvents like ethanol to enhance hydrogen-bonding networks between the carboxylic acid and amino groups .

Q. How does the aminoethyl group impact the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-dependent degradation : The aminoethyl group protonates under acidic conditions (pH < 4), increasing solubility but risking decomposition. Stability studies (e.g., 24-hour exposure to pH 2–12 buffers) combined with LC-MS can identify degradation products .

- Storage recommendations : Store at 4°C in airtight containers with desiccants to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.